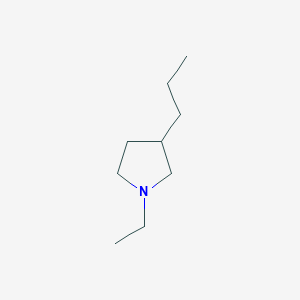

1-Ethyl-3-propylpyrrolidine

描述

Structure

3D Structure

属性

分子式 |

C9H19N |

|---|---|

分子量 |

141.25 g/mol |

IUPAC 名称 |

1-ethyl-3-propylpyrrolidine |

InChI |

InChI=1S/C9H19N/c1-3-5-9-6-7-10(4-2)8-9/h9H,3-8H2,1-2H3 |

InChI 键 |

XSKSNYPSMXWBEG-UHFFFAOYSA-N |

规范 SMILES |

CCCC1CCN(C1)CC |

产品来源 |

United States |

Chemical Reactivity and Derivatization of 1 Ethyl 3 Propylpyrrolidine

Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine scaffold is a versatile building block in organic synthesis and medicinal chemistry, largely due to the numerous ways it can be functionalized. nih.govmdpi.com Modifications can be directed at the substituent groups or the ring itself to alter the molecule's steric and electronic properties.

The propyl group at the C3 position is generally unreactive, consisting of stable C-C and C-H single bonds. Direct substitution of this alkyl group is challenging. Therefore, functionalization strategies typically focus on modifying the pyrrolidine ring at this position by introducing other functional groups, often starting from a different precursor. For instance, synthetic routes can be designed to create chiral pyrrolidines with an all-carbon quaternary stereocenter at the 3-position. organic-chemistry.org

While direct modification of the propyl group on 1-Ethyl-3-propylpyrrolidine is not a common strategy, general methods for functionalizing the 3-position of pyrrolidine rings are well-established. These methods often involve creating a reactive intermediate, such as an enamine or an iminium ion, or utilizing a precursor with an existing functional group at the C3 position (like a ketone or hydroxyl group) that can be further elaborated.

| Reaction Type | Reagents/Conditions | Description |

| α-Lithiation/Alkylation | Strong base (e.g., s-BuLi), then electrophile (e.g., alkyl halide) | Deprotonation of a C-H bond adjacent to a directing group, followed by reaction with an electrophile to introduce a new substituent. |

| Radical Functionalization | Radical initiator (e.g., AIBN), radical trap | Generation of a radical at the C3 position, which can then react with various radical acceptors. |

| Oxidation | Oxidizing agent (e.g., RuO₄) | Oxidation of a C-H bond to introduce a hydroxyl or carbonyl group, creating a handle for further derivatization. |

This table presents generalized reactions for functionalizing the 3-position of a pyrrolidine ring, as specific literature on this compound is limited.

The nitrogen atom in this compound is a tertiary amine, making it a key center of reactivity. Its lone pair of electrons confers both nucleophilic and basic properties. The N-ethyl group influences the steric accessibility and electronic nature of the nitrogen, but it does not prevent reactions typical of tertiary amines.

Key reactions involving the N1-position include:

N-Oxidation: Reaction with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) yields the corresponding N-oxide. This transformation alters the polarity and basicity of the nitrogen atom.

Quaternization: As a nucleophile, the nitrogen atom can attack electrophiles, most commonly alkyl halides. This reaction results in the formation of a quaternary ammonium (B1175870) salt, introducing a positive charge and permanently altering the nitrogen's electronic properties. For example, reaction with methyl iodide would yield 1-ethyl-1-methyl-3-propylpyrrolidinium iodide.

Protonation: As a base, the nitrogen readily reacts with acids to form ammonium salts. The basicity of the pyrrolidine nitrogen is a significant factor in its chemical behavior and its role in catalysis or as a structural element in pharmaceuticals. nih.gov

| Reaction Type | Reagent Example | Product Type |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | N-Oxide |

| Quaternization | Methyl iodide (CH₃I) | Quaternary Ammonium Salt |

| Protonation | Hydrochloric acid (HCl) | Ammonium Chloride Salt |

Ring-Opening and Rearrangement Reactions Involving N-Alkylpyrrolidines

While the pyrrolidine ring is a stable, unstrained five-membered ring, it can undergo ring-opening reactions under specific conditions. researchgate.net These reactions involve the cleavage of a C-N bond and represent a powerful strategy for transforming the pyrrolidine framework into different molecular structures. researchgate.net Such "skeletal remodeling" allows access to structurally diverse amines that might be difficult to synthesize through other means. researchgate.net

Methods for achieving C-N bond cleavage in N-alkylpyrrolidines include:

Deconstructive Functionalization: Recent advances have utilized reagents like difluorocarbene to enable the ring-opening of unstrained cyclic amines. researchgate.net This process can lead to the formation of N-formamides. researchgate.net

Silylium-induced C-N Bond Cleavage: Catalytic systems involving silylium (B1239981) ions can promote the cleavage of the C-N bond in α-methyl cyclic amines, leading to linear amine products. researchgate.net

Photochemical Rearrangements: Photo-promoted reactions can induce ring contraction in larger nitrogen heterocycles like pyridines to form pyrrolidine derivatives. nih.gov While this is a method of formation, it highlights the role of rearrangement reactions in accessing the pyrrolidine skeleton. nih.gov

| Method | Key Reagent/Condition | Outcome |

| Difluorocarbene Transfer | TMSCF₃, NaI | Ring-opening to form halo-amides |

| Silylium Catalysis | B(C₆F₅)₃, Hydrosilane | Reductive ring-opening to linear amines. researchgate.net |

| Oxidative Ring Opening | Electrochemical oxidation | Cleavage of C-N bond to form amino aldehydes or ketones |

Formation of Complex Molecular Architectures Featuring this compound Substructures

While this compound itself is not a widely cited component of complex molecules in available literature, its structural motifs are highly relevant. For example, the (S)-(1-ethylpyrrolidin-2-yl)methanamine moiety is a key precursor in the synthesis of antipsychotic drugs like Raclopride and Remoxypride. nih.gov In these molecules, the N-ethylpyrrolidine unit plays a critical role in binding to the target receptor.

The incorporation of substituted pyrrolidine rings into larger molecular architectures is a common strategy in medicinal chemistry to:

Optimize Receptor Binding: The defined stereochemistry and conformation of the pyrrolidine ring can orient other functional groups for optimal interaction with biological targets. nih.gov

Modulate Physicochemical Properties: The N-ethyl and C3-propyl groups can be used to fine-tune properties such as solubility, lipophilicity (LogP), and metabolic stability.

Serve as a Scaffold: The pyrrolidine ring can act as a rigid framework from which to build more complex structures through further functionalization. mdpi.com

| Drug/Complex Molecule | Pyrrolidine-Related Substructure | Therapeutic Area |

| Raclopride | (S)-(1-ethylpyrrolidin-2-yl)methanol | Antipsychotic nih.gov |

| Remoxypride | (S)-(1-ethylpyrrolidin-2-yl)methanol | Antipsychotic nih.gov |

| Vildagliptin | (S)-pyrrolidine-2-carbonitrile derivative | Antidiabetic nih.gov |

| Elbasvir | Pyrrolidine-imidazole hybrid | Antiviral (Hepatitis C) mdpi.com |

This table illustrates how structurally related N-alkylpyrrolidines are incorporated into complex, biologically active molecules.

Spectroscopic Characterization Methodologies in Research of 1 Ethyl 3 Propylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1-Ethyl-3-propylpyrrolidine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals information about the different types of hydrogen atoms in a molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the ethyl group, the propyl group, and the pyrrolidine (B122466) ring. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Based on the structure, one would predict several distinct proton environments. The protons on carbons adjacent to the nitrogen atom (e.g., the N-CH₂ of the ethyl group and the C2-H₂ and C5-H₂ of the ring) are expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen. Protons of the terminal methyl groups on the ethyl and propyl chains would appear most upfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Number of Protons (Integration) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ~ 0.9 | 3H | Triplet (t) | Propyl -CH₃ |

| ~ 1.0 | 3H | Triplet (t) | Ethyl -CH₃ |

| ~ 1.2 - 1.6 | 4H | Multiplet (m) | Propyl -CH₂-CH₂- |

| ~ 1.7 - 2.2 | 3H | Multiplet (m) | Ring C3-H, C4-H₂ |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Since this compound is asymmetrical, all nine carbon atoms are chemically distinct and would be expected to produce nine unique signals in the ¹³C NMR spectrum. As with ¹H NMR, carbons bonded directly to the electronegative nitrogen atom (C2, C5, and the N-CH₂ of the ethyl group) would exhibit the largest downfield chemical shifts. chemguide.co.ukchemicalbook.com The terminal methyl carbons of the alkyl chains would resonate at the highest field (lowest ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 12 - 15 | Ethyl -CH₃ |

| ~ 14 - 17 | Propyl -CH₃ |

| ~ 20 - 25 | Propyl -CH₂-CH₃ |

| ~ 28 - 34 | Ring C4 |

| ~ 35 - 42 | Propyl -CH₂-CH₂- |

| ~ 38 - 45 | Ring C3 |

| ~ 50 - 58 | Ethyl N-CH₂ |

| ~ 55 - 62 | Ring C5 |

Note: Predicted values are based on established ranges for alkyl-substituted amines and pyrrolidine derivatives. chemguide.co.ukchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining stereochemistry. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show correlations (cross-peaks) between protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, COSY would be used to trace the connectivity within the ethyl group (CH₂ to CH₃), the propyl group (CH₂ to CH₂ to CH₃), and around the pyrrolidine ring, confirming the assignment of each multiplet.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for definitively assigning the carbon signals based on the already-assigned proton signals. tamu.edu

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This can help piece together the entire molecular structure by connecting fragments, for instance, showing a correlation from the N-CH₂ protons of the ethyl group to the C2 and C5 carbons of the pyrrolidine ring. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, particularly if chiral centers were present or if restricted rotation created distinct conformers, NOESY could be employed. This technique shows correlations between protons that are close in space, regardless of whether they are bonded, which helps in assigning relative stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₉H₁₉N), the molecular weight is 141.25 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 141. In accordance with the nitrogen rule, the odd nominal molecular mass is consistent with the presence of a single nitrogen atom.

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, several α-cleavage pathways are possible:

Loss of a methyl radical (•CH₃) from the ethyl group is less likely than loss of the entire group.

Loss of the propyl group at C3 via cleavage of the C3-C(propyl) bond.

Cleavage of bonds within the ring (C2-C3 or C5-C4).

Cleavage of the N-C(ethyl) bond, leading to the loss of an ethyl radical (•CH₂CH₃).

The most dominant fragmentation is typically the loss of the largest alkyl radical from the α-carbon, which would involve ring opening, or the loss of an alkyl substituent from the nitrogen. The fragmentation resulting in the most stable carbocation will be favored. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity of Ion | Fragmentation Pathway |

|---|---|---|

| 141 | [C₉H₁₉N]⁺ | Molecular Ion (M⁺) |

| 126 | [C₈H₁₆N]⁺ | Loss of •CH₃ (from propyl group, less probable) |

| 112 | [C₇H₁₄N]⁺ | Loss of •C₂H₅ (ethyl group from nitrogen) |

| 98 | [C₆H₁₂N]⁺ | α-cleavage with loss of •C₃H₇ (propyl group) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups.

For this compound, the IR and Raman spectra would be dominated by features characteristic of a saturated aliphatic amine:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups. researchgate.net

C-H Bending: Bands in the 1350-1470 cm⁻¹ region due to the scissoring and bending vibrations of the CH₂ and CH₃ groups.

C-N Stretching: Aliphatic amine C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ region. These bands are often of medium to weak intensity in the IR spectrum but can be more prominent in the Raman spectrum.

Integration of Spectroscopic Data with Computational Methods

In modern chemical research, experimental spectroscopic data is frequently complemented by computational methods. kpl.gov Techniques like Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and other molecular properties of a proposed structure.

For this compound, researchers could:

Build a computational model of the molecule.

Perform a geometry optimization to find its most stable conformation.

Calculate the ¹H and ¹³C NMR chemical shifts and IR/Raman vibrational frequencies for this optimized structure.

The calculated spectra can then be compared with the experimental data. A strong correlation between the predicted and measured spectra provides powerful evidence for the correct structural assignment. This integrated approach is particularly valuable for resolving ambiguities in complex spectra or for distinguishing between possible isomers.

Computational and Theoretical Investigations of 1 Ethyl 3 Propylpyrrolidine Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure of molecules. nih.gov These calculations can predict a wide array of properties, including molecular geometries, vibrational frequencies, and the energies of molecular orbitals, which are fundamental to understanding chemical reactivity. nih.govarabjchem.org Methods such as Hartree-Fock (HF), post-Hartree-Fock methods, and Density Functional Theory (DFT) are commonly used to investigate pyrrolidine (B122466) derivatives. arabjchem.orgacs.org

The choice of computational method and basis set is crucial, as it can significantly influence the accuracy of the predictions. For instance, studies on the pyrrolidine ring have shown that different levels of theory may predict opposing energy differences between conformers, highlighting the need for careful methodological selection to achieve results that align with experimental data. acs.org These computational approaches provide a powerful means to predict reaction energies and activation barriers for hypothetical reaction mechanisms, offering critical support for understanding chemical reactivity that can be difficult to probe through experiments alone. nih.gov

The pyrrolidine ring is not planar and exhibits a dynamic puckering behavior often described as pseudorotation. acs.orgresearchgate.netnih.gov This flexibility allows it to adopt various conformations, which can be critical for its biological activity and chemical reactivity. Computational conformational analysis is essential for identifying the most stable conformations and understanding the energy landscape of the ring system.

The pyrrolidine ring is known to exhibit two primary pucker modes, often referred to as Cγ-endo (up) and Cγ-exo (down) envelope conformers. nih.gov The equilibrium between these conformers is sensitive to the nature and position of substituents on the ring. For example, introducing a sterically demanding tert-butyl group at the C-4 position can strongly favor a pseudoequatorial orientation, thereby controlling the puckering of the ring in a predictable manner. nih.gov This contrasts with the effect of electronegative substituents, where a 4-cis-substituent tends to increase endo puckering and a 4-trans-substituent favors exo puckering. nih.gov

| Parameter | Description | Methodologies | Key Findings |

| Puckering Modes | The non-planar conformations of the pyrrolidine ring. | X-ray Crystallography, 1H NMR, Ab initio calculations | Predominantly Cγ-endo and Cγ-exo envelope conformers. nih.gov |

| Pseudorotation | The process of interconversion between different puckered conformations. | Ab initio methods (HF, MP2, DFT) | Provides a detailed energy landscape of the conformational changes. acs.org |

| Substituent Effects | Influence of attached chemical groups on conformational preference. | Quantum Chemical Calculations | Steric bulk and electronegativity of substituents dictate the preferred pucker. nih.gov |

| Conformational Energy | The relative stability of different conformers. | High-accuracy electronic structure methods | Small energy differences often exist between conformers, requiring precise computational methods. researchgate.net |

This table provides an interactive summary of key aspects in the conformational analysis of pyrrolidine analogues.

The reactivity and interaction of pyrrolidine analogues are governed by a combination of steric and electronic effects. Computational methods provide powerful tools to disentangle and quantify these contributions. mdpi.comresearchgate.net

Electronic effects arise from the distribution of electrons within the molecule, influencing properties like nucleophilicity, electrophilicity, and the ability to form hydrogen bonds. Quantum chemical calculations can quantify these effects by computing parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and dipole moments. arabjchem.org These parameters are direct indicators of chemical reactivity and stability. For instance, substituents can be classified as electron-donating or electron-withdrawing, and their impact on the electronic properties of the pyrrolidine ring can be systematically studied. acs.org

Steric effects relate to the spatial arrangement of atoms and the physical bulk of substituents. These effects can hinder the approach of a reactant to a reaction center or dictate a specific conformational preference to minimize steric repulsion. nih.gov Computational techniques like the calculation of buried volume (%VBur) can create steric maps that visualize the steric hindrance around a molecule, providing a quantitative measure of its bulk. mdpi.comresearchgate.net

Advanced techniques such as Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA) allow for the separation of the total interaction energy into distinct steric and electronic components. mdpi.comresearchgate.net This analysis reveals how subtle modifications to the ligand structure can affect the stereoselectivity of a process by altering the balance between steric repulsion and electronic attraction. mdpi.comnih.gov

| Effect | Computational Descriptor | Method | Application |

| Electronic | HOMO/LUMO Energies, Dipole Moment | DFT, Ab initio Calculations | Predicts reactivity, stability, and the influence of electron-donating/withdrawing groups. arabjchem.orgacs.org |

| Steric | Buried Volume (%VBur), Steric Maps | DFT, Molecular Descriptors | Quantifies steric hindrance and its impact on reaction accessibility and stereoselectivity. mdpi.comresearchgate.net |

| Combined | Energy Decomposition Analysis (EDA) | Activation Strain Model (ASM), NEDA | Separates interaction energies into steric and electronic contributions to understand reaction barriers. mdpi.comresearchgate.net |

This interactive table summarizes computational approaches to investigating steric and electronic effects in pyrrolidine analogues.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules in an explicit solvent environment, mimicking physiological conditions. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like a 1-ethyl-3-propylpyrrolidine analogue moves, changes conformation, and interacts with its surroundings over time. researchgate.netresearchgate.net

In the context of drug discovery, MD simulations are frequently used to assess the stability of a ligand bound to a protein's active site. nih.govresearchgate.net After an initial docking pose is predicted, an MD simulation can reveal whether the ligand remains stably bound or if it dissociates, and it can identify key interactions (like hydrogen bonds) that contribute to binding affinity. nih.govresearchgate.net Trajectories from simulations lasting tens to hundreds of nanoseconds can be analyzed to understand the stability of the protein-ligand complex. nih.govresearchgate.net

Furthermore, MD simulations are used to calculate binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com These calculations provide a more accurate estimation of binding affinity than docking scores alone, as they account for the dynamic nature of the interactions and the effects of the solvent. researchgate.netpeerj.com

In Silico Modeling for Structure-Activity Relationship (SAR) Studies of Pyrrolidine Scaffolds

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netnih.gov In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful approach to understanding how modifications to the pyrrolidine scaffold influence its biological activity. nih.govnih.gov

QSAR models aim to find a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly popular. nih.govnih.gov These methods generate statistical models based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. nih.gov

The results of CoMFA and CoMSIA studies are often visualized as contour maps, which highlight regions around the molecular scaffold where certain properties are predicted to either increase or decrease biological activity. peerj.comnih.gov For example, a contour map might show that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another. These insights provide medicinal chemists with a rational basis for designing new analogues with improved potency and selectivity. nih.govnih.gov Such studies have been successfully applied to various pyrrolidine-based inhibitors, leading to the design of novel compounds with enhanced predicted activity. nih.govresearchgate.net

| 3D-QSAR Model | Statistical Parameter | Value | Reference |

| CoMFA | q² (Cross-validated r²) | 0.689 | nih.gov |

| R² (Non-cross-validated r²) | 0.999 | nih.gov | |

| R²pred (Predictive r²) | 0.986 | nih.gov | |

| CoMSIA | q² (Cross-validated r²) | 0.614 | nih.gov |

| R² (Non-cross-validated r²) | 0.923 | nih.gov | |

| R²pred (Predictive r²) | 0.815 | nih.gov | |

| HQSAR | q² (Cross-validated r²) | 0.603 | nih.gov |

| R² (Non-cross-validated r²) | 0.662 | nih.gov | |

| R²pred (Predictive r²) | 0.743 | nih.gov |

This interactive table presents statistical results from a sample 3D-QSAR study on pyrrolidine derivatives, demonstrating the predictive power of the generated models. nih.gov

Applications and Emerging Research Areas for Pyrrolidine Derivatives

Role as Versatile Chemical Building Blocks in Advanced Organic Synthesis

Pyrrolidine (B122466) derivatives are highly valued as versatile chiral building blocks in the asymmetric synthesis of complex organic molecules. oup.comnih.gov Their utility lies in the ability to introduce stereocenters with high fidelity, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. nih.govoup.com The pyrrolidine scaffold can be readily functionalized at various positions, allowing for the construction of diverse molecular architectures. mdpi.comnbinno.com

One of the most common starting materials for the synthesis of chiral pyrrolidine derivatives is the amino acid L-proline. mdpi.comnih.gov Its inherent chirality and readily available nature make it an economical and efficient precursor for a wide range of substituted pyrrolidines. mdpi.comnih.gov Synthetic strategies often involve the modification of the carboxylic acid group, the secondary amine, or the carbon backbone of the proline ring to generate a library of chiral building blocks. mdpi.com

Beyond proline, other synthetic methods for accessing pyrrolidine derivatives include 1,3-dipolar cycloaddition reactions, which are highly effective for constructing the five-membered ring with controlled stereochemistry. nih.gov These reactions typically involve an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile. nih.gov The versatility of this approach allows for the introduction of a wide variety of substituents on the resulting pyrrolidine ring.

The application of these building blocks is extensive. For instance, they are key intermediates in the synthesis of pyrrolizidine (B1209537) alkaloids, a class of natural products with a broad spectrum of biological activities. oup.com Furthermore, the incorporation of the pyrrolidine motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. nbinno.com

Catalysis: Exploration of Pyrrolidine-Based Organocatalysts

In recent decades, the field of organocatalysis has emerged as a powerful tool in synthetic chemistry, and pyrrolidine derivatives have played a central role in this development. mdpi.commdpi.com These small organic molecules can catalyze a wide range of chemical transformations with high efficiency and stereoselectivity, offering a more sustainable alternative to traditional metal-based catalysts. researchgate.net

Pyrrolidine-based organocatalysts are particularly prominent in asymmetric synthesis, where the creation of a specific stereoisomer of a chiral molecule is desired. mdpi.combeilstein-journals.org The pioneering work in this area demonstrated that L-proline itself could effectively catalyze asymmetric aldol (B89426) and Michael reactions. mdpi.com The catalytic cycle typically involves the formation of an enamine or iminium ion intermediate through the reaction of the pyrrolidine's secondary amine with a carbonyl compound. nih.gov

The success of proline has spurred the development of a vast array of more sophisticated pyrrolidine-based organocatalysts. mdpi.commdpi.com These catalysts often feature bulky substituents on the pyrrolidine ring to enhance stereocontrol and catalytic activity. beilstein-journals.orgnih.gov By modifying the catalyst structure, chemists can fine-tune the steric and electronic environment of the active site to achieve high enantioselectivities for a broad range of reactions. beilstein-journals.org

| Catalyst Type | Key Feature | Typical Reactions Catalyzed |

| Proline | Natural amino acid | Aldol, Michael, Mannich reactions |

| Diarylprolinol Silyl (B83357) Ethers | Bulky diarylmethyl group | Aldol, Michael, Diels-Alder reactions |

| Prolinamides | Amide linkage at C2 | Michael, Aldol, Aza-Henry reactions |

These catalysts have been successfully applied in the synthesis of numerous natural products and active pharmaceutical ingredients, highlighting the practical importance of pyrrolidine-based asymmetric organocatalysis. mdpi.com

While homogeneous organocatalysts are highly effective, their separation from the reaction mixture can be challenging. To address this issue, researchers have focused on developing heterogeneous pyrrolidine-based catalysts. nih.govrsc.org This is typically achieved by immobilizing the pyrrolidine catalyst onto a solid support, such as silica, polymers, or magnetic nanoparticles. nih.govrsc.org

These supported catalysts offer several advantages, including ease of recovery and recyclability, which are crucial for large-scale industrial applications and green chemistry. nih.govrsc.org For example, pyrrolidine-based chiral porous polymers have been shown to be effective heterogeneous organocatalysts for asymmetric Michael additions in water, demonstrating both high catalytic activity and excellent enantioselectivity. rsc.org The porous nature of these materials provides a high concentration of accessible catalytic sites, enhancing reaction rates. rsc.org

The development of robust and efficient heterogeneous pyrrolidine-based catalysts remains an active area of research, with the potential to make many important chemical processes more sustainable and cost-effective. nih.govrsc.org

Advanced Materials Science Applications of N-Substituted Pyrrolidines

The unique physicochemical properties of N-substituted pyrrolidines have led to their exploration in various areas of materials science. Their ability to be tailored through the choice of the N-substituent allows for the fine-tuning of properties such as ionic conductivity, viscosity, and thermal stability.

N-substituted pyrrolidines are a key class of cations used in the formulation of ionic liquids (ILs). alfa-chemistry.comionike.com Ionic liquids are salts that are liquid at or near room temperature and possess a unique combination of properties, including low volatility, high thermal stability, and high ionic conductivity. alfa-chemistry.comacs.org These characteristics make them attractive as "green" solvents and electrolytes in a variety of applications. alfa-chemistry.com

Pyrrolidinium-based ILs, typically featuring an N-alkyl-N-methylpyrrolidinium cation, are known for their wide electrochemical windows and good thermal stability. alfa-chemistry.comresearchgate.net The length and nature of the alkyl chain on the nitrogen atom can be varied to modulate the physical properties of the ionic liquid, such as its melting point, viscosity, and conductivity. alfa-chemistry.com

| Cation | Anion | Key Properties | Potential Applications |

| N-butyl-N-methylpyrrolidinium | bis(trifluoromethylsulfonyl)imide (TFSI) | High thermal stability, wide electrochemical window | Lithium-ion battery electrolytes |

| N-propyl-N-methylpyrrolidinium | dicyanamide | Low viscosity, good conductivity | CO2 capture |

| 1-Ethyl-1-methylpyrrolidinium | tetrafluoroborate | Good electrochemical stability | Supercapacitors |

These ionic liquids have shown promise as electrolytes in high-voltage lithium-ion batteries and supercapacitors due to their ability to operate over a wide potential range without decomposition. osti.gov The design and synthesis of novel pyrrolidinium-based ionic liquids with enhanced performance characteristics is an ongoing area of research. osti.gov

Pyrrolidine derivatives also find applications in polymer chemistry. For example, N-vinylpyrrolidone is the monomer used to produce polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer with a wide range of applications in the pharmaceutical, cosmetic, and food industries. researchgate.net While not a direct derivative of 1-ethyl-3-propylpyrrolidine, it highlights the utility of the pyrrolidone (a derivative of pyrrolidine) core in creating functional polymers.

More directly related, pyrrolidine moieties can be incorporated into polymer backbones or as pendant groups to impart specific properties. The incorporation of chiral pyrrolidine units into porous organic polymers has been shown to create effective heterogeneous catalysts. rsc.org Furthermore, the development of polymer-supported pyrrolidine catalysts is a significant area of research aimed at bridging the gap between homogeneous and heterogeneous catalysis.

Pharmacological Relevance of Pyrrolidine Scaffolds in Molecular Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. frontiersin.orgresearchgate.net Its significance stems from its presence in numerous natural products, alkaloids, and pharmacologically active agents. frontiersin.orgnih.gov The versatility of the pyrrolidine scaffold allows for the design and development of novel, biologically active compounds. frontiersin.orgresearchgate.net The non-planarity of the saturated ring and its sp3-hybridized carbon atoms provide a three-dimensional structure that is advantageous for exploring pharmacophore space and achieving target selectivity. nih.govresearchgate.net This structural feature, along with the potential for stereoisomers, enables medicinal chemists to fine-tune the binding of molecules to specific biological targets. researchgate.netdntb.gov.ua

Rational Design of Ligands for Biological Targets

The rational design of drugs often utilizes the pyrrolidine scaffold due to its unique structural properties that facilitate effective interaction with biological targets. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers and the spatial orientation of substituents can lead to vastly different biological profiles by altering the binding mode to enantioselective proteins. researchgate.netdntb.gov.ua Molecular modeling and X-ray crystallography are key tools in this design process. For instance, the crystal structure of a ligand bound to its target can reveal key interactions, guiding the design of new, more potent, and selective compounds. nih.gov

A notable example is the design of partial agonists for the progesterone (B1679170) receptor (PR). Using the X-ray crystal structure of an existing agonist bound to the PR ligand-binding domain, a novel class of N-alkylpyrrolidines was designed, demonstrating potent and highly selective partial agonism. nih.gov Similarly, with the aid of molecular modeling, rigidified pyrrolidone-based activators of protein kinase C (PKC), a target in cancer therapy, were rationally designed and synthesized. nih.govebi.ac.ukresearchgate.net These examples underscore how the pyrrolidine framework can be strategically modified to create ligands tailored for specific biological outcomes.

The key advantages of the pyrrolidine scaffold in rational ligand design include:

Stereochemical Diversity : The presence of multiple chiral centers allows for the creation of various stereoisomers, which can have distinct binding affinities and efficacies. researchgate.net

Three-Dimensionality : The non-planar, puckered nature of the ring allows it to present substituents in precise spatial orientations to interact optimally with binding pockets. nih.govdntb.gov.ua

Scaffold Versatility : The pyrrolidine ring can be readily functionalized at various positions, allowing for systematic modification to probe interactions with a biological target. frontiersin.orgbohrium.com

Structure-Activity Relationship (SAR) Analysis in Drug Discovery Research

Structure-Activity Relationship (SAR) analysis is fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For pyrrolidine derivatives, SAR studies are crucial for optimizing lead compounds into effective drug candidates. frontiersin.orgnih.gov By systematically altering substituents on the pyrrolidine ring and evaluating the resulting changes in potency and selectivity, researchers can develop a clear understanding of the pharmacophore. researchgate.netbohrium.com

SAR studies on pyrrolidine derivatives have been extensively applied across various therapeutic areas, including anticancer and antibacterial research. bohrium.comresearchgate.net For example, in the development of anticancer agents, SAR analysis has revealed that different substitution patterns on the pyrrolidine ring can regulate the activity against various cancer cell lines. researchgate.netbohrium.com

A specific SAR study on pyrrolidine amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) for inflammation and pain management demonstrated key structural requirements for potency. nih.gov The analysis showed that small, lipophilic substituents at the 3-position of a terminal phenyl group were preferable for optimal potency. nih.gov Furthermore, the nature of the linker chain connecting the pyrrolidine core to other parts of the molecule was found to significantly impact both inhibitory potency and selectivity. nih.gov

The following table summarizes findings from an SAR study on NAAA inhibitors, illustrating how structural modifications affect activity.

| Modification Area | Observation | Outcome on Activity |

| Terminal Phenyl Group | Introduction of small, lipophilic substituents at the 3-position. | Preferable for optimal potency. nih.gov |

| Linker Chain | Use of conformationally flexible linkers. | Increased inhibitory potency but reduced selectivity. nih.gov |

| Linker Chain | Use of conformationally restricted (rigid) linkers. | Did not enhance potency but improved selectivity. nih.gov |

These detailed SAR studies allow for the molecular diversity of the pyrrolidine scaffold to be leveraged in designing more active and less toxic drug candidates. frontiersin.orgresearchgate.net

Environmental and Green Chemistry Applications

Beyond pharmacology, pyrrolidine derivatives are gaining prominence in environmental and green chemistry. nih.govnbinno.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Pyrrolidine-based compounds contribute to this field primarily as organocatalysts and components of ionic liquids. nih.govalfa-chemistry.com

Organocatalysis: Pyrrolidine and its derivatives are among the most important structures used in asymmetric organocatalysis, a field that often avoids the use of toxic heavy metals. rsc.orgbeilstein-journals.org These small organic molecules can catalyze a vast number of chemical reactions with high efficiency and enantioselectivity. beilstein-journals.orgbenthamdirect.com Proline, a naturally occurring amino acid with a pyrrolidine ring, is a well-known example. nih.gov The development of synthetic pyrrolidine-based organocatalysts allows for greater tunability and application in a wide range of reactions, often under environmentally friendly conditions, such as in water or under solvent-free conditions. nih.govbenthamdirect.com

Pyrrolidinium-Based Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered potential green solvents due to their negligible vapor pressure, which reduces air pollution. alfa-chemistry.comnih.gov Pyrrolidinium-based ILs, in particular, have attracted attention for several applications:

Electrolytes: They are used as electrolytes in batteries and fuel cells, offering high ionic conductivity and wide electrochemical stability. alfa-chemistry.comnih.gov

CO2 Capture: Polymeric ionic liquids (PILs) based on pyrrolidinium (B1226570) have been investigated for CO2 separation membranes, which is crucial for reducing greenhouse gas emissions. researchgate.net

Bioprocesses: Studies have shown that pyrrolidinium cations can be less toxic to microorganisms like E. coli compared to other common IL cations, making them more suitable for sustainable bioprocesses. nih.gov

Green Solvents: Certain pyrrolidine derivatives, such as 2-pyrrolidinone, are themselves used as green solvents. 2-Pyrrolidinone is noted for its low toxicity, high polarity, excellent solvency, and biodegradability. nbinno.com Its ability to break down in natural environments minimizes long-term ecological harm, making it a sustainable alternative to many traditional, more hazardous solvents in applications like cleaning agents and chemical synthesis. nbinno.com

The following table highlights the green chemistry applications of different pyrrolidine-based compounds.

| Compound Class | Application | Green Chemistry Principle |

| Pyrrolidine Derivatives | Asymmetric Organocatalysis | Use of catalysts to replace stoichiometric reagents; avoidance of toxic metals. rsc.orgbeilstein-journals.org |

| Pyrrolidinium Ionic Liquids | Greener Solvents, CO2 Separation | Use of safer solvents; design for energy efficiency. alfa-chemistry.comresearchgate.net |

| 2-Pyrrolidinone | Biodegradable Solvent | Use of safer solvents; design for degradation. nbinno.com |

| Pillar researchgate.netarene Crystals | Energy-Saving Chemical Separation | A nonporous adaptive crystal used for the efficient, low-energy separation of pyrrolidine from its precursor, reducing industrial energy consumption. nih.gov |

The diverse applications of the pyrrolidine scaffold in both creating life-saving medicines and developing more sustainable chemical technologies highlight its remarkable versatility and importance in modern science.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes for Substituted Pyrrolidines

A primary challenge in organic chemistry is the development of synthetic pathways that are not only efficient in terms of yield and selectivity but also sustainable. Traditional methods for synthesizing substituted pyrrolidines often rely on multi-step processes or harsh reagents. mdpi.comresearchgate.net Future research is focused on overcoming these limitations through greener and more streamlined approaches.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, significantly improving efficiency and reducing waste. tandfonline.com The development of novel MCRs for pyrrolidine (B122466) synthesis is a promising avenue for creating structurally diverse libraries of compounds. tandfonline.com

Green Solvents and Catalysts: A shift towards using environmentally benign solvents like water or ethanol-water mixtures is a critical aspect of sustainable synthesis. semanticscholar.orgnih.gov Research into catalyst-free reactions or the use of biocatalysts, such as transaminases, is gaining traction as a way to produce chiral pyrrolidines with high enantioselectivity and under mild conditions. semanticscholar.orgacs.org

Energy-Efficient Methodologies: The use of alternative energy sources like microwave irradiation and ultrasound can accelerate reaction times and improve yields, contributing to more efficient synthetic processes. tandfonline.com

Biocatalytic Synthesis: Enzymes offer unparalleled selectivity and operate under green conditions. The application of enzymes like transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available starting materials represents a highly efficient and sustainable strategy. acs.org

| Methodology | Traditional Approach | Sustainable/Efficient Future Direction | Key Advantages of Future Direction |

|---|---|---|---|

| Solvents | Anhydrous organic solvents (e.g., THF, DCM) | Aqueous media (Water, EtOH/H₂O) semanticscholar.orgnih.gov | Reduced environmental impact, lower cost, increased safety. |

| Catalysis | Stoichiometric strong bases or heavy metals | Organocatalysis, Biocatalysis (e.g., transaminases) acs.orgmdpi.com | High stereoselectivity, mild reaction conditions, reduced metal waste. |

| Reaction Type | Multi-step linear synthesis | One-pot multicomponent reactions (MCRs) tandfonline.com | Step economy, reduced purification steps, increased efficiency. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound tandfonline.com | Faster reaction times, often higher yields, energy efficiency. |

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The versatility of the pyrrolidine scaffold stems from the ability to modify its structure at various positions to tune its properties. nih.gov Future research will focus on innovative derivatization strategies to imbue these molecules with novel or enhanced functionalities for specific applications. For a compound like 1-Ethyl-3-propylpyrrolidine, derivatization could occur at the nitrogen atom, the propyl chain, or the pyrrolidine ring itself.

Promising areas for exploration include:

Bioactive Conjugates: Attaching pyrrolidine derivatives to other pharmacophores to create hybrid molecules with dual or enhanced biological activity.

Functionalized Catalysts: Synthesizing new chiral pyrrolidine-based organocatalysts with tailored steric and electronic properties to control novel asymmetric transformations. mdpi.com

Smart Materials: Incorporating pyrrolidine moieties into polymer backbones or as functional groups in materials to create "smart" polymers that respond to stimuli, or to develop novel solvents and ligands for electronics and battery technology.

Targeted Probes: Developing derivatization reagents that allow for the attachment of fluorescent tags or other labels, enabling the use of pyrrolidines as probes in biological imaging or diagnostics. A relevant example is the development of chiral derivatization reagents for the enantioseparation of carboxylic acids. researchgate.net

| Derivatization Strategy | Target Position on Pyrrolidine Ring | Potential Enhanced Functionality | Example Application Area |

|---|---|---|---|

| N-Functionalization | Nitrogen atom | Altered solubility, modified hydrogen bonding, introduction of catalytic sites. | Drug delivery, organocatalysis. |

| C-H Activation/Functionalization | Ring carbons | Introduction of new pharmacophores, attachment points for polymers. | Medicinal chemistry, materials science. |

| Side-Chain Modification | Substituents (e.g., propyl group) | Fine-tuning of steric/electronic properties, improved target binding. | Enzyme inhibitors, receptor antagonists. nih.gov |

| Boronic Acid Introduction | Any suitable position | Potent enzyme inhibition. nih.gov | Therapeutics (e.g., ATX inhibitors). nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is revolutionizing chemical research. For substituted pyrrolidines, this integration allows for a more rational and efficient design of molecules and synthetic routes.

Future directions in this area involve:

Predictive Synthesis: Using computational models, such as Density Functional Theory (DFT), to predict reaction outcomes, activation energies, and stereoselectivity. emich.edu This can guide the selection of optimal reaction conditions, substrates, and catalysts, thereby reducing the need for extensive empirical screening. emich.edunih.gov

In Silico Screening: Employing molecular docking and other computational techniques to screen virtual libraries of pyrrolidine derivatives for potential biological activity against specific targets before committing to their synthesis.

Mechanism Elucidation: Combining computational analysis with advanced spectroscopic techniques (e.g., in-situ NMR) to gain a deeper understanding of reaction mechanisms. acs.org This knowledge is crucial for optimizing existing reactions and developing entirely new transformations.

Structure-Activity Relationship (SAR) Studies: Integrating computational predictions with experimental biological data to build robust SAR models. nih.gov This accelerates the optimization of lead compounds in drug discovery by identifying key structural features responsible for activity. nih.gov

A computational study on the stability of pyrrolidine-derived iminium ions, for example, used the M06-2X/6-311+G(d,p) method to examine hydrolysis stability, complementing the findings with NMR experiments. acs.org Similarly, both experimental and computational approaches have been used to study the enantioselective lithiation of N-Boc-pyrrolidine, correlating theoretical predictions with observed enantioselectivity. nih.gov

Uncovering Undiscovered Academic and Industrial Research Applications

While the pyrrolidine ring is well-established in pharmaceuticals, its potential in other fields remains significantly underexplored. frontiersin.org Future research will likely uncover novel applications beyond traditional drug discovery.

Potential emerging application areas include:

Materials Science: Substituted pyrrolidines could serve as building blocks for novel polymers with unique thermal or optical properties. Related compounds like N-Ethyl-2-pyrrolidone are already used as high-performance solvents in the plastics and electronics industries, suggesting a role for compounds like this compound as specialized solvents, electrolytes for lithium batteries, or agents for natural gas processing. atamanchemicals.com

Agrochemicals: The structural diversity of pyrrolidines makes them attractive candidates for the development of new pesticides and herbicides with novel modes of action.

Asymmetric Catalysis: Beyond their current use, new generations of pyrrolidine-based organocatalysts could enable challenging chemical transformations that are currently impossible or inefficient, with significant industrial implications. mdpi.com

Cosmetics and Consumer Products: The solvent properties and low volatility of certain pyrrolidine derivatives could be exploited in formulations for cosmetics, cleaners, and coatings. atamanchemicals.comresearchgate.net

The vast chemical space occupied by substituted pyrrolidines suggests that their full potential has yet to be realized. Focused research efforts in these future directions will undoubtedly lead to significant scientific and technological advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。